molecular formula C15H14F5NSi B14500666 1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine CAS No. 64108-95-8

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine

Cat. No.: B14500666
CAS No.: 64108-95-8
M. Wt: 331.35 g/mol
InChI Key: WEBOUXORWUVRFL-UHFFFAOYSA-N
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Description

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is a silicon-based compound characterized by the presence of both phenyl and pentafluorophenyl groups attached to a silanamine core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine can be synthesized through a series of reactions involving the appropriate precursors. One common method involves the reaction of trimethylsilyl chloride with pentafluoroaniline and phenylamine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The phenyl and pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanamine derivatives, depending on the substituents introduced.

Scientific Research Applications

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other silicon-based compounds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine involves its interaction with specific molecular targets and pathways The compound can form stable complexes with various biomolecules, influencing their activity and function

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethyl-N-phenylsilanamine: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.

    1,1,1-Trimethyl-N-(trifluoromethyl)phenylsilanamine: Contains a trifluoromethyl group instead of a pentafluorophenyl group, leading to variations in its chemical behavior.

Uniqueness

1,1,1-Trimethyl-N-(pentafluorophenyl)-N-phenylsilanamine is unique due to the presence of both phenyl and pentafluorophenyl groups, which impart distinct chemical properties. The pentafluorophenyl group enhances the compound’s stability and reactivity, making it valuable for specific applications that require these characteristics.

Properties

CAS No.

64108-95-8

Molecular Formula

C15H14F5NSi

Molecular Weight

331.35 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-phenyl-N-trimethylsilylaniline

InChI

InChI=1S/C15H14F5NSi/c1-22(2,3)21(9-7-5-4-6-8-9)15-13(19)11(17)10(16)12(18)14(15)20/h4-8H,1-3H3

InChI Key

WEBOUXORWUVRFL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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